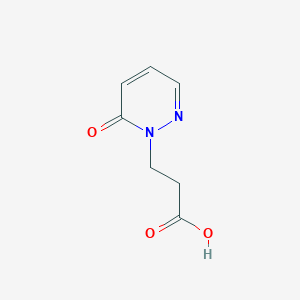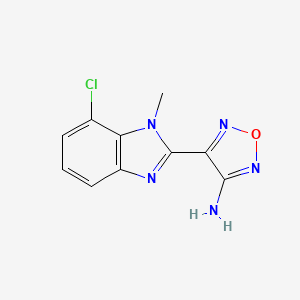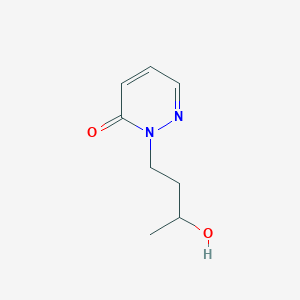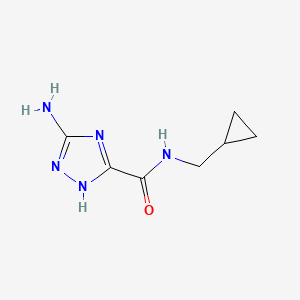![molecular formula C10H15NO4S2 B7568300 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid, also known as MTSMP, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.
作用机制
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is necessary for various physiological processes. The inhibition of carbonic anhydrase by 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in acid-base balance, respiration, and bone resorption. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been shown to have anti-tumor effects in various cancer cell lines. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase and can be used at low concentrations. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid is also stable in solution, making it easy to handle in experiments. However, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has some limitations. It is a sulfonamide derivative, which can limit its use in certain experiments. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be toxic at high concentrations, which can limit its use in vivo experiments.
未来方向
There are several future directions for the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in scientific research. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid as a tool to study the role of carbonic anhydrase in cancer progression and metastasis. Additionally, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be used in the development of new anti-inflammatory drugs. Finally, the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in combination with other drugs may lead to the development of more effective cancer therapies.
Conclusion:
In conclusion, 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid is a sulfonamide derivative that has been widely used in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, anti-tumor effects, and anti-inflammatory effects. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has several advantages for lab experiments, but also has limitations. There are several future directions for the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in scientific research, including the development of more potent and selective inhibitors of carbonic anhydrase, and the use of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid as a tool to study the role of carbonic anhydrase in cancer progression and metastasis.
合成方法
The synthesis of 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid involves the reaction between 5-methylthiophene-2-sulfonyl chloride and N-methylalanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent to yield 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid. The final product is purified through column chromatography to obtain a pure compound.
科学研究应用
2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. 2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has also been used as a tool to study the role of carbonic anhydrase in cancer progression and metastasis.
属性
IUPAC Name |
2-methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-7-5-6-8(16-7)17(14,15)11(4)10(2,3)9(12)13/h5-6H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMTZPILNHTBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N(C)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)

![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)

![2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)

![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)

![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568309.png)